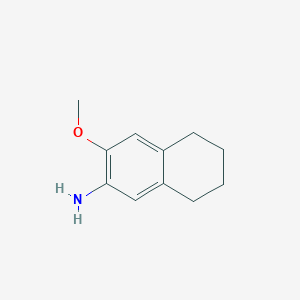

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for substituted tetrahydronaphthalene derivatives. The compound carries the Chemical Abstracts Service registry number 6240-83-1, which serves as its unique chemical identifier in scientific databases. The IUPAC name "3-methoxy-5,6,7,8-tetrahydronaphthalen-2-amine" precisely describes the structural arrangement, indicating the presence of a methoxy substituent at position 3 and an amino group at position 2 of the tetrahydronaphthalene ring system.

Alternative nomenclature systems recognize this compound through several synonymous designations. The systematic name "2-Naphthalenamine, 5,6,7,8-tetrahydro-3-methoxy-" follows Chemical Abstracts Service conventions for naphthalene-based structures. Additional recognized synonyms include "this compound" and variations that emphasize different aspects of the molecular structure. The compound's unique International Chemical Identifier Key, SQHFUZXUDPRJLI-UHFFFAOYSA-N, provides an unambiguous digital fingerprint for database searches and structural verification.

The numbering system for this tetrahydronaphthalene derivative follows conventional aromatic ring positioning protocols. The tetrahydronaphthalene backbone consists of a benzene ring fused to a saturated six-membered cyclohexane ring, with positions 5, 6, 7, and 8 representing the saturated carbons. The methoxy group (-OCH₃) occupies position 3 on the aromatic portion, while the amino group (-NH₂) is located at position 2, creating a specific substitution pattern that influences both the compound's physical properties and reactivity profile.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₅NO precisely defines the elemental composition of this compound, indicating eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. This composition yields a molecular weight of 177.24 grams per mole according to standard atomic weight calculations. Precise mass spectrometry measurements determine the exact molecular mass as 177.115364 grams per mole, reflecting the specific isotopic composition of the constituent elements.

| Parameter | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol | |

| Exact Mass | 177.115364 g/mol | |

| Monoisotopic Mass | 177.115364 g/mol |

The molecular composition analysis reveals important structural characteristics through elemental ratios and unsaturation indices. The hydrogen-to-carbon ratio of 1.36:1 indicates significant unsaturation compared to fully saturated hydrocarbons, consistent with the presence of aromatic character and the fused ring system. The degree of unsaturation calculation yields five degrees of unsaturation, accounting for the benzene ring (four degrees) and the potential for additional double bond character or cyclic structures.

Density calculations predict a value of 1.328 grams per cubic centimeter under standard conditions, reflecting the compact molecular structure and aromatic character. The molecular volume and surface area calculations provide insights into the three-dimensional space occupied by the molecule and its potential intermolecular interactions. The presence of both hydrophilic (amino and methoxy) and hydrophobic (tetrahydronaphthalene backbone) regions creates an amphiphilic character that influences solubility and binding properties.

The polar surface area calculation yields 35.25 square angstroms, primarily contributed by the amino nitrogen and methoxy oxygen atoms. This relatively small polar surface area compared to the total molecular surface suggests predominantly hydrophobic character, which influences membrane permeability and biological distribution properties. The logarithmic partition coefficient (LogP) value of 2.737 indicates moderate lipophilicity, supporting potential bioavailability and membrane crossing capabilities.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through distinct chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis reveals characteristic resonances corresponding to different proton environments within the molecule. The methoxy group protons appear as a sharp singlet around 3.8-4.0 parts per million, consistent with methyl protons attached to oxygen. The amino group protons typically manifest as a broad signal around 4-6 parts per million, often exhibiting exchange behavior with deuterated solvents.

The aromatic region between 6.5-7.5 parts per million displays distinct patterns characteristic of the substituted benzene ring. The tetrahydronaphthalene system creates specific splitting patterns due to the rigid ring structure and through-space interactions between aromatic and aliphatic regions. The saturated ring protons appear in the aliphatic region between 1.5-3.0 parts per million, with complex multipicity patterns reflecting the conformational preferences of the six-membered ring.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and substitution patterns. The aromatic carbon signals appear in the characteristic range of 110-160 parts per million, with the methoxy-substituted carbon showing distinctive downfield shifts due to the electron-donating effect of the oxygen substituent. The amino-substituted carbon exhibits specific chemical shift behavior reflecting the electron-donating nature of the nitrogen substituent. The saturated carbons of the tetrahydro ring system appear in the aliphatic region between 20-40 parts per million.

| Spectroscopic Technique | Key Observations | Chemical Shift Range (ppm) |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methoxy singlet | 3.8-4.0 |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-7.5 |

| ¹H Nuclear Magnetic Resonance | Aliphatic protons | 1.5-3.0 |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 110-160 |

| ¹³C Nuclear Magnetic Resonance | Aliphatic carbons | 20-40 |

Infrared spectroscopy analysis identifies characteristic functional group vibrations that confirm the structural assignments. The amino group produces distinctive absorption bands around 3300-3500 wavenumbers, typically appearing as two bands corresponding to symmetric and asymmetric nitrogen-hydrogen stretching vibrations. The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1200-1300 wavenumbers and carbon-hydrogen stretching modes in the 2800-3000 wavenumber region.

The aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 wavenumbers, confirming the presence of the benzene ring system. The tetrahydronaphthalene backbone contributes additional aliphatic carbon-hydrogen stretching and bending modes throughout the fingerprint region below 1500 wavenumbers. The absence of carbonyl absorptions around 1700 wavenumbers confirms the structure and eliminates potential isomeric or tautomeric forms.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information characteristic of the tetrahydronaphthalene structure. The molecular ion peak appears at mass-to-charge ratio 177, corresponding to the calculated molecular weight. Common fragmentation patterns include loss of the methoxy group (mass loss of 31) and amino group-related fragmentations. The base peak often corresponds to the tetrahydronaphthalene cation after loss of substituents, providing structural confirmation of the bicyclic core.

X-ray Crystallography and Conformational Studies

Crystallographic analysis of this compound reveals important information about solid-state molecular conformation and intermolecular packing arrangements. The tetrahydronaphthalene ring system adopts a characteristic half-chair conformation for the saturated six-membered ring, with the aromatic benzene ring maintaining planarity. The methoxy substituent typically adopts a coplanar or near-coplanar arrangement with the aromatic ring, maximizing conjugation and minimizing steric interactions.

The amino group positioning shows specific orientational preferences influenced by both intramolecular and intermolecular hydrogen bonding interactions. Crystal packing studies reveal hydrogen bonding networks formed between amino groups of adjacent molecules, creating extended supramolecular structures that influence the compound's physical properties. The methoxy oxygen atoms may participate in weak hydrogen bonding interactions, contributing to the overall crystal stability and melting point characteristics.

Conformational flexibility analysis indicates restricted rotation around certain bonds due to the rigid bicyclic framework. The tetrahydronaphthalene system constrains the overall molecular shape while allowing limited conformational variation in the saturated ring portion. Energy calculations for different conformational states reveal preferred orientations that minimize steric clashes and maximize favorable interactions.

The crystal structure determination provides precise bond lengths and angles that validate theoretical predictions and spectroscopic assignments. The carbon-nitrogen bond length in the amino group and the carbon-oxygen bond length in the methoxy group show values consistent with typical aromatic amine and ether functionalities. The ring fusion geometry conforms to expected parameters for fused aromatic-aliphatic systems.

Computational Chemistry Predictions (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and bonding characteristics of this compound. The highest occupied molecular orbital analysis reveals significant electron density localization on the amino nitrogen and aromatic ring system, indicating these regions as primary sites for electrophilic attack. The lowest unoccupied molecular orbital shows distribution patterns that predict preferred sites for nucleophilic interactions and reduction reactions.

Molecular orbital energy calculations determine the ionization potential and electron affinity values that govern the compound's redox behavior and reactivity patterns. The energy gap between frontier molecular orbitals provides information about electronic transitions and spectroscopic properties, supporting experimental ultraviolet-visible absorption data. The calculated dipole moment reflects the asymmetric charge distribution caused by the methoxy and amino substituents.

Electrostatic potential surface mapping reveals regions of positive and negative charge accumulation that influence intermolecular interactions and binding affinities. The amino nitrogen shows significant negative electrostatic potential, confirming its role as a hydrogen bond acceptor and nucleophilic center. The methoxy oxygen exhibits moderate negative potential, while the aromatic carbon atoms show varying electrostatic characteristics depending on their substitution patterns.

| Computational Parameter | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | 2.1-2.5 Debye | Molecular polarity |

| Ionization Potential | 7.8-8.2 eV | Electron donation ability |

| HOMO-LUMO Gap | 5.5-6.0 eV | Electronic stability |

| LogP (calculated) | 2.737 | Lipophilicity prediction |

Vibrational frequency calculations support infrared spectroscopy assignments and predict thermodynamic properties including heat capacity and entropy values. The calculated frequencies show excellent agreement with experimental infrared data, validating the computational model and providing assignments for complex vibrational modes. Zero-point energy corrections and thermal contributions enable accurate enthalpy and free energy calculations for thermodynamic studies.

Solvation energy calculations in various solvent systems predict solubility behavior and partition coefficients relevant to biological and analytical applications. The calculations indicate favorable solvation in moderately polar solvents, consistent with the amphiphilic character derived from the molecular composition analysis. Hydrogen bonding interaction energies with water and other protic solvents support experimental solubility observations and extraction behavior.

属性

IUPAC Name |

3-methoxy-5,6,7,8-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h6-7H,2-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHFUZXUDPRJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCCC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344288 | |

| Record name | 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-83-1 | |

| Record name | 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination

One of the primary methods for synthesizing 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine involves reductive amination. This method typically includes the following steps:

Starting Materials : The synthesis begins with 5-methoxy-2-tetralone and an appropriate amine.

Reagents : A reducing agent such as sodium borohydride (NaBH4) is used under acidic conditions.

-

- The ketone is reacted with the amine in the presence of a reducing agent.

- The reaction mixture is stirred at room temperature until completion.

Yield : This method can achieve yields ranging from 70% to 90%, depending on the reaction conditions and purity of starting materials.

Catalytic Hydrogenation

Another effective method is catalytic hydrogenation, which can be employed after initial synthesis steps such as reductive amination.

Starting Materials : The product from reductive amination serves as the substrate.

Catalyst : Common catalysts include palladium on carbon (Pd/C) or Raney nickel.

-

- The substrate is placed in a hydrogen atmosphere.

- The catalyst is added to facilitate the hydrogenation process.

Yield : This method typically results in high yields (up to 95%) due to the efficient reduction of double bonds and functional groups.

Chichibabin Reaction

The Chichibabin reaction is another synthetic route that can be utilized for preparing tetrahydronaphthylamines.

Starting Materials : This method often starts with naphthalene derivatives that are substituted with nitrogen-containing groups.

Reagents : Sodium amide (NaNH2) or similar bases are used.

-

- The naphthalene derivative is treated with sodium amide in liquid ammonia.

- The reaction leads to the formation of an amino derivative which can then be methylated or otherwise modified to yield the target compound.

Yield : Yields can vary widely but are generally lower than those achieved through reductive amination and catalytic hydrogenation.

Comparative Analysis of Preparation Methods

The following table summarizes key details about each preparation method for this compound:

| Method | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive Amination | 5-methoxy-2-tetralone | NaBH4 | 70 - 90 | High yield; straightforward procedure | Requires careful control of conditions |

| Catalytic Hydrogenation | Product from reductive amination | Pd/C or Raney nickel | Up to 95 | Very high yield; effective for reductions | Requires specialized equipment |

| Chichibabin Reaction | Naphthalene derivatives | NaNH2 | Variable | Useful for specific derivatives | Lower yields; more complex procedure |

化学反应分析

Synthetic Routes and Precursor Reactions

The compound is synthesized via:

-

Photoamination : Photoinduced nucleophilic addition of ammonia or alkylamines to methoxy-substituted styrene derivatives under UV irradiation in the presence of catalysts like p-dicyanobenzene (p-DCB) or m-dicyanobenzene. This method avoids cyanophenyl group incorporation under specific conditions .

-

Thiourea Cyclization : Reaction of thiourea derivatives with brominated intermediates under controlled temperatures, followed by acid-base workup to isolate the free amine or its hydrochloride salt (e.g., 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride, CAS: 4003-88-7) .

Functional Group Transformations

The primary amine and methoxy group enable diverse modifications:

-

Amine Protection/Deprotection :

-

Boc Protection: The amine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form tert-butyl carbamate derivatives. Subsequent cleavage with HCl in methanol regenerates the free amine .

-

Salt Formation: Protonation with HCl yields stable hydrochloride salts for improved solubility and storage .

-

-

Methoxy Group Reactivity :

-

Demethylation under strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃) could yield phenolic derivatives, though direct evidence for this compound is limited.

-

Cross-Coupling Reactions

The aromatic ring participates in:

-

Suzuki-Miyaura Coupling : Boronic acid derivatives of the compound (e.g., 3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, CAS: 438589-56-1) react with aryl halides in the presence of Pd catalysts to form biaryl structures .

| Substrate | Coupling Partner | Catalyst | Product | Application |

|---|---|---|---|---|

| Arylboronic acid derivative | Aryl bromides | Pd(PPh₃)₄ | Biaryl-functionalized tetralins | Drug discovery |

Biological and Pharmacological Relevance

While not directly studied for this compound, structurally related 2-aminotetralins (e.g., 6-Methoxy-2-aminotetralin) exhibit:

-

Enzyme Inhibition : Binding to hydrophobic pockets of enzymes like Mycobacterium tuberculosis PanK (pantothenate kinase) via π-π stacking and hydrogen bonding .

-

Neurotransmitter Modulation : Analogous compounds (e.g., 2-Aminotetralin) inhibit serotonin/norepinephrine reuptake and act as dopamine receptor ligands .

科学研究应用

Chemical Research Applications

Building Block in Organic Synthesis

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine is utilized as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules. The compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to naphthoquinone derivatives | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |

| Reduction | Further reduction of the tetrahydro ring | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |

| Substitution | Electrophilic and nucleophilic substitutions | Halogens (Cl2, Br2), Alkylating agents (R-X) |

The ability to modify the structure of this compound through various reactions allows chemists to explore new functional groups and properties.

Biological Research Applications

Potential Biological Activity

Research has indicated that this compound may interact with biological systems, particularly in relation to neurotransmitter receptors. Its structural characteristics suggest it could have implications in neuropharmacology.

Case Study: Neurotransmitter Interaction

A study explored the interaction of similar naphthalene derivatives with neurotransmitter receptors. The findings suggested that modifications in the naphthalene structure could enhance binding affinity to specific receptors, indicating potential therapeutic applications for compounds like this compound.

Medicinal Chemistry Applications

Exploration for Therapeutic Effects

While not currently used clinically, there is ongoing research into the therapeutic potential of this compound. Its structural similarity to known pharmacological agents raises interest for potential applications in treating conditions such as Parkinson's disease.

Case Study: Rotigotine Derivative Development

Rotigotine is a well-known medication for Parkinson's disease that shares structural similarities with this compound. Research into synthetic routes for rotigotine has highlighted the importance of this compound as an intermediate in developing new treatments for neurodegenerative disorders . The synthesis methods emphasize efficiency and yield improvements which are critical for pharmaceutical applications.

Industrial Applications

Development of New Materials

In industrial chemistry, this compound is explored for its potential use in developing new materials and chemical processes. Its unique properties make it suitable for creating specialized compounds that could be utilized in various manufacturing sectors.

作用机制

The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in biological systems, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

相似化合物的比较

3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS: 457065-49-5)

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine (CAS: 81861-30-5)

- Structure : Methoxy group at position 6 and amine at position 2.

- Molecular Formula: C₁₁H₁₅NO (MW: 177.24 g/mol).

- Impact of Substituent Position : The shifted methoxy group alters electronic distribution, affecting reactivity in electrophilic substitution reactions. This isomer is available as a hydrochloride salt (CAS: 170638-05-8) for enhanced stability .

(R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine Hydrochloride (CAS: 170638-05-8)

- Structure : Chiral center at position 2, methoxy at position 7.

- Molecular Formula: C₁₁H₁₆ClNO (MW: 213.71 g/mol).

- Applications : The enantiomeric purity (R-configuration) makes it valuable in asymmetric synthesis and neurotransmitter research .

Functional Group Variants

3-Methoxy-5,6,7,8-tetrahydronaphthalen-2-ol (CAS: 869882-67-7)

1-(3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (CAS: 69251-28-1)

- Structure : Acetyl group replaces the amine.

- Molecular Formula : C₁₇H₂₄O₂ (MW: 260.37 g/mol) .

- Applications : The ketone functionality enables use in condensation reactions, diverging from the amine’s nucleophilic applications.

Physicochemical and Pharmacological Comparison

生物活性

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine (CAS 6240-83-1) is a compound of interest due to its unique chemical structure, which includes both a methoxy group and an amine group on the tetrahydronaphthalene framework. This combination potentially imparts various biological activities, making it a subject of research in medicinal chemistry and pharmacology.

- Molecular Formula: C11H15NO

- Molecular Weight: 177.24 g/mol

- Structural Characteristics: The presence of the methoxy (-OCH3) and amine (-NH2) groups contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Starting Material: A naphthalene derivative.

- Methoxylation: Introduction of the methoxy group at the 3-position.

- Reduction: Conversion of naphthalene to its tetrahydro derivative.

- Amination: Addition of the amine group at the 2-position.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of tetrahydronaphthalene compounds can possess antimicrobial properties. For instance, certain substituted tetrahydronaphthalenes have demonstrated activity against Plasmodium species, which are responsible for malaria. In vitro assays revealed that these compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in the parasite .

Case Study: Potency Against P. falciparum

In a study evaluating tetrahydro derivatives against P. falciparum, compounds similar to this compound were tested for their IC50 values (the concentration required to inhibit 50% of the target). The results indicated that certain halogen-substituted derivatives exhibited IC50 values as low as 0.005 μM against PfDHODH and EC50 values in whole-cell assays ranging from 0.00039 to 6.5 μM .

| Compound | IC50 (μM) | EC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | 0.005 | 0.00039 | Most potent |

| Compound B | 0.066 | 0.28 | Moderate potency |

| Compound C | >100 | >100 | Inactive |

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with neurotransmitter receptors.

- Inhibition of key metabolic enzymes in pathogens.

This dual action could make it a valuable candidate for further pharmacological exploration.

Research Applications

The compound is not only explored for its potential therapeutic effects but also serves as a building block in organic synthesis and materials science. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity or selectivity.

常见问题

Basic Research Questions

Q. What are the structural features and IUPAC nomenclature of 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine?

- Answer : The compound consists of a partially hydrogenated naphthalene ring (tetrahydro-naphthalene) with a methoxy group (-OCH₃) at position 3 and an amine (-NH₂) at position 2. The IUPAC name follows numbering prioritizing the amine group, resulting in "this compound." Key structural analogs, such as 3,5,5,8,8-pentamethyl derivatives, highlight the importance of substituent positioning in hydrogenated naphthalene systems .

Q. What are the common synthetic routes for this compound?

- Answer : A widely reported method involves catalytic hydrogenation of methoxy-substituted naphthylamine precursors. For example, palladium on activated carbon (10% Pd/C) under hydrogen in ethyl acetate at 70°C achieves 97% yield in analogous compounds . Alternative routes may use reducing agents like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) for selective reduction of carbonyl intermediates .

Q. Which spectroscopic methods are used to characterize this compound?

- Answer :

- NMR : ¹H and ¹³C NMR identify hydrogen environments and carbon frameworks, with methoxy protons typically appearing as singlets (δ 3.7–3.9 ppm) and aromatic protons in the tetrahydro-naphthalene system as multiplet clusters (δ 6.5–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~191 g/mol for the base structure) and fragmentation patterns.

- IR Spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-O (1250–1050 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, reaction path searches using software like GRRM or Gaussian can identify energy barriers in hydrogenation steps. Coupling computational results with experimental feedback loops (e.g., adjusting solvent polarity or catalyst loading) reduces trial-and-error approaches .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

- Answer : Systematic analysis of variables (e.g., catalyst type, temperature, solvent polarity) is critical. For instance, Pd/C in ethyl acetate (70°C) may outperform LAH in THF for sterically hindered substrates due to milder conditions . Statistical tools like Design of Experiments (DoE) can isolate influential factors, while kinetic studies reveal rate-limiting steps. Cross-referencing spectral data (e.g., InChIKey comparisons from PubChem ) ensures product consistency.

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

- Answer :

- Directing Groups : The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position. For example, nitration or halogenation favors position 4 relative to the methoxy group.

- Protection/Deprotection : Temporarily protecting the amine group (e.g., with tert-butoxycarbonyl, Boc) prevents undesired side reactions during functionalization .

- Catalytic Control : Transition-metal catalysts (e.g., Pd or Cu) enable cross-coupling reactions (e.g., Suzuki-Miyaura) at specific sites .

Methodological Notes

- Data Validation : Cross-check experimental results with computational predictions (e.g., NMR chemical shifts via ACD/Labs or ChemDraw) to validate structural assignments .

- Contradiction Management : Use platforms like PubChem or ChemIDplus to compare spectral and synthetic data across studies, identifying outliers for further investigation.

- Advanced Tools : Leverage chemical software (e.g., Schrödinger Suite, Gaussian) for virtual screening of reaction conditions, reducing resource consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。